molecular formula C15H21N3O2S. C4H6O5 B195567 Didesmethyl Almotriptan CAS No. 181178-24-5

Didesmethyl Almotriptan

货号 B195567
CAS 编号: 181178-24-5
分子量: 307.4 g/mol
InChI 键: XLDLLAFWGVDYHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didesmethyl Almotriptan is a compound with the molecular formula C15H21N3O2S . It is an almotriptan metabolite . The molecular weight of Didesmethyl Almotriptan is 307.4 g/mol .


Molecular Structure Analysis

The IUPAC name for Didesmethyl Almotriptan is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The InChI and Canonical SMILES strings are also available for further structural analysis .


Physical And Chemical Properties Analysis

Didesmethyl Almotriptan has a molecular weight of 307.4 g/mol. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . The exact mass is 307.13544809 g/mol .

科学研究应用

Pharmacological Profile

Didesmethyl Almotriptan, as part of the broader category of almotriptan drugs, has been extensively studied in various animal models for its efficacy in treating migraines. It is a 5-HT(1B/1D) receptor agonist, and studies demonstrate its selective constrictor effect on intracranial blood vessels and its ability to inhibit neurogenically evoked plasma protein extravasation in the dura mater (Gras et al., 2000).

Clinical Trials in Migraine Treatment

Clinical trials have shown almotriptan's efficacy in treating migraine pain. It has been compared favorably with standard treatments like sumatriptan and placebo in terms of pain relief and tolerability (Dowson et al., 2002).

Early Treatment Benefits

Studies suggest that 'early' use of almotriptan, within 1 hour of migraine onset for mild pain, leads to higher pain-free rates and reduced recurrence compared to delayed treatment (Eiland & Carroll, 2012).

Metabolic Pathways

Research into the metabolism of almotriptan has identified specific enzymes responsible for its major metabolites formation, demonstrating its metabolization via CYP3A4, CYP2D6, and MAO-A enzymes (Salvà et al., 2003).

Cardiovascular Safety Profile

The cardiovascular safety of almotriptan has been confirmed in several animal models, showing that it does not significantly modify blood pressure, heart rate, or coronary blood flow (Gras et al., 2000).

Long-Term Clinical Experience

A decade-long review of clinical experience with almotriptan has shown it to be one of the more effective and fast-acting triptans with a tolerability profile similar to placebo (Pascual et al., 2010).

Pharmacokinetic Studies

Pharmacokinetic studies in rats, dogs, and monkeys reveal the drug's good oral absorption, bioavailability, and primary urinary elimination (Aubets et al., 2006).

Enhancing CNS Delivery

Recent research has explored the use of coated lipidic nanoparticles for enhancing the delivery of almotriptan to the brain via the nasal route, offering a non-invasive alternative for targeting the CNS (Salem et al., 2020).

未来方向

Almotriptan, a drug closely related to Didesmethyl Almotriptan, has been used in the acute treatment of migraines for over 20 years. More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Future directions should involve better use of both preventative medicines and acute treatments such as the triptans, but also the development and introduction of new approaches .

属性

IUPAC Name

2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLLAFWGVDYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458497
Record name 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didesmethyl Almotriptan

CAS RN

181178-24-5
Record name Didesmethyl almotriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYL ALMOTRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didesmethyl Almotriptan
Reactant of Route 2
Reactant of Route 2
Didesmethyl Almotriptan
Reactant of Route 3
Reactant of Route 3
Didesmethyl Almotriptan
Reactant of Route 4
Didesmethyl Almotriptan
Reactant of Route 5
Reactant of Route 5
Didesmethyl Almotriptan
Reactant of Route 6
Didesmethyl Almotriptan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。